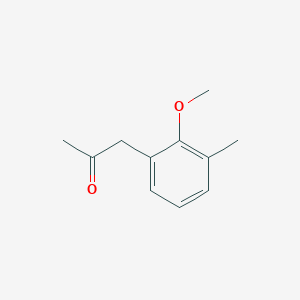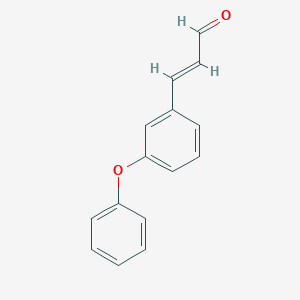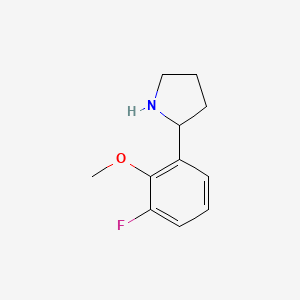
1-(2-Methoxy-3-methylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-3-methylphenyl)propan-2-one is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylacetone, characterized by the presence of a methoxy group and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-3-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxy-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or solid acids can be employed to facilitate the reaction, and the process parameters are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxy-3-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-Methoxy-3-methylbenzoic acid.
Reduction: 1-(2-Methoxy-3-methylphenyl)propan-2-ol.
Substitution: Various substituted phenylpropanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-3-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-3-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
- 1-(2-Methoxyphenyl)propan-2-one
- 1-(3-Methoxyphenyl)propan-2-one
- 1-(4-Methoxyphenyl)propan-2-one
- 1-(2,4-Dimethoxyphenyl)propan-2-one
Comparison: 1-(2-Methoxy-3-methylphenyl)propan-2-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical reactivity patterns.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(2-methoxy-3-methylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8-5-4-6-10(7-9(2)12)11(8)13-3/h4-6H,7H2,1-3H3 |
Clave InChI |
FAPGQLUCZCISSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)




![tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13590080.png)
![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)
![1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13590104.png)
![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)
![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)
![1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)


